Cas no 1300041-53-5 (Fusarisetin A)

Fusarisetin A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-F1435-2.50 mg |
Fusarisetin A |
1300041-53-5 | >95% by HPLC | 2.50 mg |
$1,015.00 | 2023-07-10 | |
TRC | F865405-1mg |
Fusarisetin A |
1300041-53-5 | 1mg |
$1556.00 | 2023-05-18 | ||
TRC | F865405-500μg |
Fusarisetin A |
1300041-53-5 | 500μg |
$ 775.00 | 2022-06-04 | ||
TRC | F865405-1000μg |
Fusarisetin A |
1300041-53-5 | 1mg |
440.00 | 2021-08-12 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391769-500 µg |
Fusarisetin A, |
1300041-53-5 | 500µg |
¥2,369.00 | 2023-07-11 | ||
A2B Chem LLC | AE62821-2.5mg |
(+)-Fusarisetin A |
1300041-53-5 | ≥98% | 2.5mg |
$876.00 | 2024-01-04 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71680-2.5mg |
Fusarisetin A |
1300041-53-5 | 98% | 2.5mg |
¥10155.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71680-500ug |
Fusarisetin A |
1300041-53-5 | 98% | 500ug |
¥3061.00 | 2022-04-26 | |
BioAustralis | BIA-F1435-2.50mg |
Fusarisetin A |
1300041-53-5 | >95% by HPLC | 2.50mg |
$1105.00 | 2024-07-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391769-500µg |
Fusarisetin A, |
1300041-53-5 | 500µg |
¥2369.00 | 2023-09-05 |
Fusarisetin A 関連文献
-
Antonio Evidente,Alexander Kornienko,Alessio Cimmino,Anna Andolfi,Florence Lefranc,Véronique Mathieu,Robert Kiss Nat. Prod. Rep. 2014 31 617
-
Manoj Mondal,Utpal Bora RSC Adv. 2013 3 18716
-
Xiaojun Li,Qingfei Zheng,Jun Yin,Wen Liu,Shuanhu Gao Chem. Commun. 2017 53 4695
-
4. Recent applications of intramolecular Diels–Alder reaction in total synthesis of natural productsMajid M. Heravi,Vaezeh Fathi Vavsari RSC Adv. 2015 5 50890
-
Jing Xu,Eduardo J. E. Caro-Diaz,Michelle H. Lacoske,Chao-I. Hung,Colin Jamora,Emmanuel A. Theodorakis Chem. Sci. 2012 3 3378
-
6. Total synthesis and biological studies of cryptocin and derivatives of equisetin and fusarisetin ALili Kong,Mingjin Rao,Jinjie Ou,Jun Yin,Weiqiang Lu,Mingyao Liu,Xiufeng Pang,Shuanhu Gao Org. Biomol. Chem. 2014 12 7591
-
Eduardo J. E. Caro-Diaz,Aereas Aung,Jing Xu,Shyni Varghese,Emmanuel A. Theodorakis Org. Chem. Front. 2014 1 135
-
Christian A. Kuttruff,Martin D. Eastgate,Phil S. Baran Nat. Prod. Rep. 2014 31 419
-
9. Highlight synthesesNadale K. Downer-Riley Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2013 109 43
-
Li-Li Shi,Hong-Juan Shen,Li-Chao Fang,Jun Huang,Chuang-Chuang Li,Zhen Yang Chem. Commun. 2013 49 8806
Fusarisetin Aに関する追加情報
Fusarisetin A (CAS No. 1300041-53-5): A Comprehensive Overview
Fusarisetin A (CAS No. 1300041-53-5) is a natural product isolated from the fungus Fusarium oxysporum. This compound has garnered significant attention in the scientific community due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. In this article, we will delve into the chemical structure, biosynthesis, and potential applications of Fusarisetin A, drawing on the latest research findings to provide a comprehensive overview.
Chemical Structure and Biosynthesis
Fusarisetin A is a polyketide-derived natural product with a unique chemical structure. It consists of a benzofuran core linked to a tetrahydrofuran ring and a pyrrole moiety. The complex structure of Fusarisetin A has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. The biosynthetic pathway of Fusarisetin A involves multiple enzymatic steps, including polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) activities.
Recent studies have shed light on the specific enzymes involved in the biosynthesis of Fusarisetin A. For instance, a study published in the Journal of Natural Products identified a key PKS enzyme responsible for the formation of the benzofuran core. This discovery has paved the way for genetic engineering approaches to enhance the production of Fusarisetin A in microbial hosts.
Biological Activities and Mechanisms of Action
The biological activities of Fusarisetin A have been extensively studied, revealing its potential as a therapeutic agent. One of the most notable properties of Fusarisetin A is its antimicrobial activity against a wide range of bacteria and fungi. In vitro studies have demonstrated that Fusarisetin A exhibits potent inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi such as Candida albicans.
The mechanism by which Fusarisetin A exerts its antimicrobial effects is not yet fully understood, but it is believed to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways. Recent research has also suggested that Fusarisetin A may target specific bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.
In addition to its antimicrobial properties, Fusarisetin A has shown promise as an antifungal agent. Studies have demonstrated that it can effectively inhibit the growth of filamentous fungi, including Aspergillus species. The antifungal activity of Fusarisetin A is thought to be mediated by its ability to disrupt fungal cell wall synthesis and impair mitochondrial function.
Cancer Research and Therapeutic Potential
The anticancer properties of Fusarisetin A have been a focus of recent research efforts. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism by which Fusarisetin A strong induces apoptosis involves activation of caspase-dependent pathways and generation of reactive oxygen species (ROS).
A study published in Cancer Letters reported that treatment with < strong >Fusarisetin A significantly reduced tumor growth in xenograft models of human breast cancer. The researchers found that it inhibited cell proliferation by downregulating key oncogenes such as c-Myc and Bcl-2 while upregulating pro-apoptotic genes like Bax and Bak.
The potential therapeutic applications ofFusarisetin A in cancer treatment are further supported by its ability to sensitize cancer cells to conventional chemotherapy agents. For example, combination therapy withFusarisetin A and cisplatin was shown to enhance cytotoxicity against lung cancer cells compared to either agent alone.
1300041-53-5 (Fusarisetin A) 関連製品
- 10133-22-9(5-(Bromomethyl)benzo[b]thiophene)
- 58780-82-8(N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride)
- 1534808-01-9(tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate)
- 2624117-83-3(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(1H-indol-4-yl)urea)
- 1212083-22-1(1-(2-Phenylcyclopropyl)ethan-1-amine)
- 2228542-10-5(3-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyridine)
- 1319128-85-2(4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine)
- 2229687-53-8(5-(4-fluorophenyl)-2-methoxypent-4-enoic acid)
- 2142707-43-3(4-hydroxy-1-(oxan-2-yl)cyclohexane-1-carboxylic acid)
- 954707-57-4(2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide)



